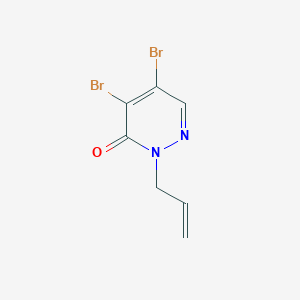
2-Allyl-4,5-dibromopyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Allyl-4,5-dibromopyridazin-3(2H)-one is a heterocyclic organic compound that belongs to the pyridazine family This compound is characterized by the presence of two bromine atoms at the 4 and 5 positions, an allyl group at the 2 position, and a ketone group at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-4,5-dibromopyridazin-3(2H)-one typically involves the bromination of pyridazinone derivatives followed by the introduction of the allyl group. One common method involves the following steps:
Bromination: Pyridazinone is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform to introduce bromine atoms at the 4 and 5 positions.
Allylation: The dibrominated pyridazinone is then reacted with an allylating agent, such as allyl bromide, in the presence of a base like potassium carbonate to introduce the allyl group at the 2 position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Allyl-4,5-dibromopyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the allyl group and the ketone group.
Addition Reactions: The double bond in the allyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate can be used to replace the bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the allyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the ketone group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation of the allyl group can lead to the formation of epoxides or aldehydes.
Reduction Products: Reduction of the ketone group can result in the formation of alcohols.
科学研究应用
2-Allyl-4,5-dibromopyridazin-3(2H)-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 2-Allyl-4,5-dibromopyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atoms and the allyl group can influence its binding affinity and reactivity.
相似化合物的比较
Similar Compounds
2-Allyl-4,5-dichloropyridazin-3(2H)-one: Similar structure but with chlorine atoms instead of bromine.
2-Allyl-4,5-difluoropyridazin-3(2H)-one: Similar structure but with fluorine atoms instead of bromine.
2-Allyl-4,5-diiodopyridazin-3(2H)-one: Similar structure but with iodine atoms instead of bromine.
Uniqueness
2-Allyl-4,5-dibromopyridazin-3(2H)-one is unique due to the presence of bromine atoms, which can impart different reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atoms can influence the compound’s electronic properties, making it suitable for specific applications in research and industry.
属性
分子式 |
C7H6Br2N2O |
|---|---|
分子量 |
293.94 g/mol |
IUPAC 名称 |
4,5-dibromo-2-prop-2-enylpyridazin-3-one |
InChI |
InChI=1S/C7H6Br2N2O/c1-2-3-11-7(12)6(9)5(8)4-10-11/h2,4H,1,3H2 |
InChI 键 |
KPCQBZKTRRDORQ-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1C(=O)C(=C(C=N1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


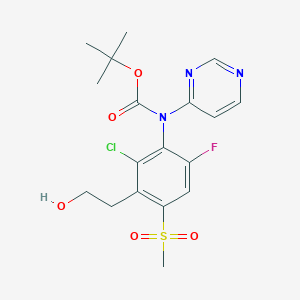
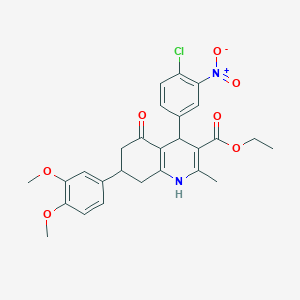
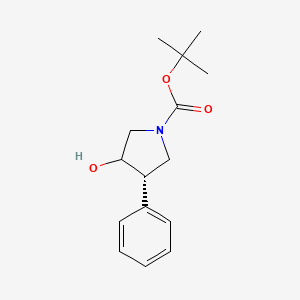
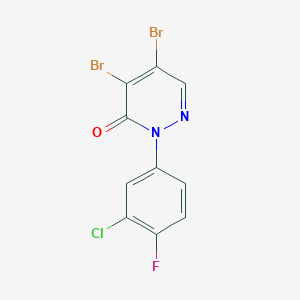
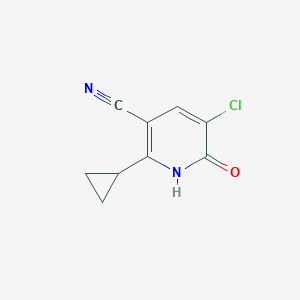
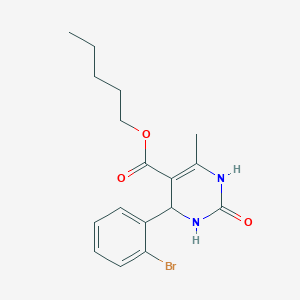
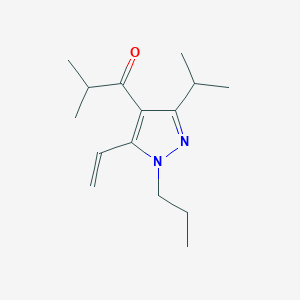
![Benzyl 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11775127.png)
![8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11775133.png)
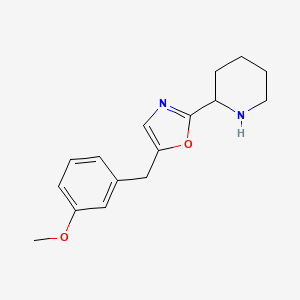

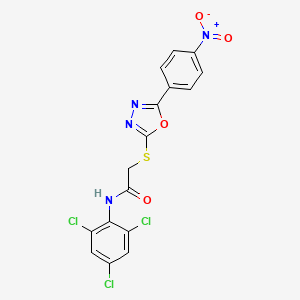
![Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11775155.png)

